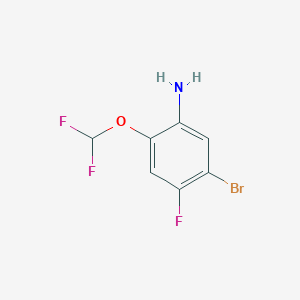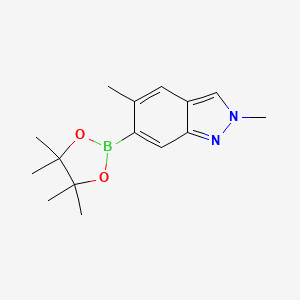![molecular formula C15H14O3S B12846386 1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone is an organic compound that features a unique structure combining a dioxolane ring, a phenyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents . The final step involves the acetylation of the thiophene ring to form the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reductants, such as glucose, in alkaline medium has been explored for the reduction steps .
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone undergoes various chemical reactions, including:
Substitution: Halogenation and nitration reactions can be performed on the phenyl ring using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄
Substitution: Br₂, HNO₃
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group for carbonyl compounds, while the thiophene ring can participate in π-π interactions and electron transfer processes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Similar structure with two dioxolane rings and phenyl groups.
Difenoconazole: Contains a dioxolane ring and is used as a fungicide.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A dioxolane derivative with different functional groups.
Uniqueness
1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone is unique due to its combination of a dioxolane ring, phenyl group, and thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H14O3S |
|---|---|
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
1-[5-[4-(1,3-dioxolan-2-yl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C15H14O3S/c1-10(16)13-6-7-14(19-13)11-2-4-12(5-3-11)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3 |
Clé InChI |
QIBNVYDAVUFFBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


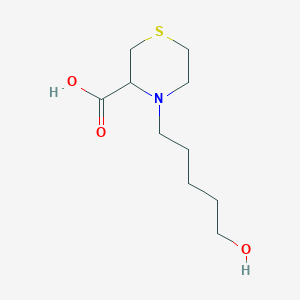


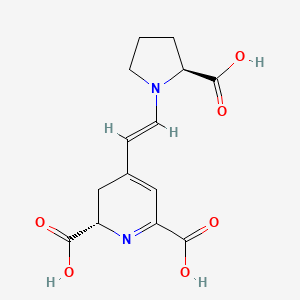

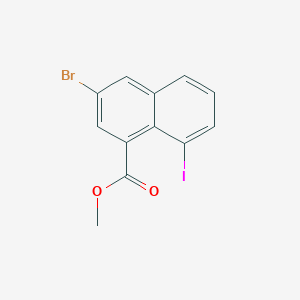
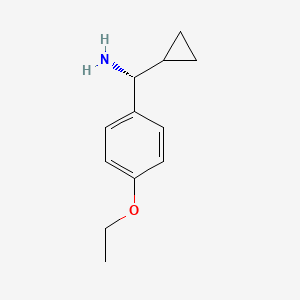
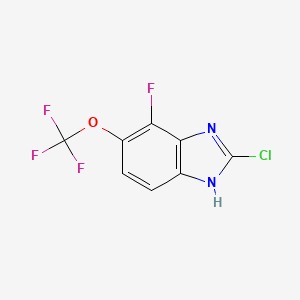
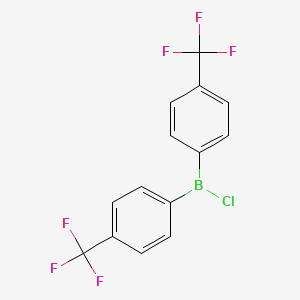
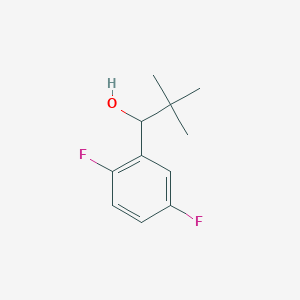

![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
